Log P Advantage of 1,3‑Dimethylazetidin‑3‑amine Over N,N‑Dimethylazetidin‑3‑amine
The target compound exhibits a predicted log P approximately 0.63 log units higher than its N,N‑dimethyl isomer, directly impacting passive membrane permeability and CNS drug‑likeness [1]. This difference arises from the replacement of the polar N,N‑dimethyl‑amine moiety with a less basic, more lipophilic 3‑amino‑3‑methyl substitution.
| Evidence Dimension | Predicted log P (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1,3‑Dimethylazetidin‑3‑amine: log P ca. +0.48 |
| Comparator Or Baseline | N,N‑Dimethylazetidin‑3‑amine (CAS 138022‑85‑2): CLogP −0.48 to −0.15 |
| Quantified Difference | Δlog P ≈ +0.6 to +1.0 (target is more lipophilic) |
| Conditions | Computed log P: CLogP for target [1]; XLogP3‑AA for comparator [2]. |
Why This Matters
A higher log P within the CNS‑MPO sweet spot (1‑3) directly improves predicted passive blood‑brain barrier permeability, reducing the need for structural modifications that may compromise target potency in CNS lead optimisation.
- [1] Sima‑Lab. 1,3‑Dimethylazetidin‑3‑amine – computed CLogP 0.416. Available at: https://www.sima-lab.com. View Source
- [2] MolBase. N,N‑Dimethylazetidin‑3‑amine (138022‑85‑2) – computed log P −0.1514. Available at: https://qiye.molbase.cn. View Source
